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Introduction to LAS17

LAS17, the yeast homolog of the human Wiskott-Aldrich Syndrome protein (WASP), is a key
regulator of actin polymerization.[1][2][3][4] It plays a crucial role in cellular processes such as
endocytosis, where the dynamic assembly of the actin cytoskeleton is essential for the
internalization of vesicles from the plasma membrane.[1] LAS17 functions as a nucleation-
promoting factor (NPF), activating the Arp2/3 complex to initiate the formation of branched actin
filaments. It possesses multiple domains that mediate its interactions with various proteins,
including a WH1 domain, a central proline-rich region, and a C-terminal WCA (WH2, Central,
and Acidic) domain that binds to both monomeric actin (G-actin) and the Arp2/3 complex. Given
its central role in orchestrating protein interactions to drive actin assembly, LAS17 is an
excellent candidate for "bait" in pull-down assays to identify and characterize its binding
partners.

Principle of Pull-Down Assays

A pull-down assay is an in vitro affinity purification technique used to detect physical
interactions between two or more proteins. In this method, a tagged "bait" protein is
immobilized on a solid support (e.g., agarose or magnetic beads). This bait-bead complex is
then incubated with a source of "prey" proteins, such as a cell lysate. If the prey protein
interacts with the bait protein, it will be captured and "pulled down" from the lysate. After
washing away non-specifically bound proteins, the bait-prey complexes are eluted and can be
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analyzed by various methods, such as SDS-PAGE, Western blotting, and mass spectrometry,
to identify the interacting prey proteins.

LAS17 Signaling Pathway in Endocytosis

The following diagram illustrates the central role of LAS17 in activating the Arp2/3 complex to
drive actin polymerization during endocytosis.
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Caption: LAS17 interaction network in actin polymerization.

Experimental Protocol: GST Pull-Down Assay for
LAS17

This protocol describes the use of a Glutathione S-transferase (GST)-tagged LAS17 protein as
bait to identify interacting proteins from a yeast cell lysate.
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Materials and Reagents

 Bait Protein: Purified GST-LAS17 fusion protein and GST-only control protein.
e Prey Protein Source: Yeast cell lysate (e.g., from Saccharomyces cerevisiae).
o Affinity Beads: Glutathione-Sepharose or magnetic beads.

e Lysis Buffer: 50 mM Tris-HCI (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1 mM
DTT, and protease inhibitor cocktail.

e Wash Buffer: 50 mM Tris-HCI (pH 7.5), 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100, and 1
mM DTT.

o Elution Buffer: 50 mM Tris-HCI (pH 8.0), 10 mM reduced glutathione.

o SDS-PAGE Sample Buffer (2X): 125 mM Tris-HCI (pH 6.8), 4% SDS, 20% glycerol, 10% [3-
mercaptoethanol, 0.02% bromophenol blue.

o Equipment: Microcentrifuge, rotating wheel/rocker, electrophoresis apparatus, Western blot
transfer system.

Experimental Workflow
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Caption: Workflow for a LAS17-based pull-down assay.

© 2025 BenchChem. All rights reserved. 47 Tech Support


https://www.benchchem.com/product/b10831071?utm_src=pdf-body-img
https://www.benchchem.com/product/b10831071?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Step-by-Step Procedure

 Bait Protein Immobilization: a. Resuspend the glutathione beads by inverting the bottle.
Transfer 40 pL of the bead slurry to two separate microcentrifuge tubes (one for GST-LAS17
and one for the GST control). b. Wash the beads twice with 1 mL of ice-cold PBS. Centrifuge
at 500 x g for 2 minutes to pellet the beads, then aspirate the supernatant. c. Add 20-50 ug
of purified GST-LAS17 to one tube and an equimolar amount of GST to the control tube. d.
Add wash buffer to a final volume of 500 pL. e. Incubate on a rotating wheel for 1-2 hours at
4°C to allow the bait protein to bind to the beads. f. Pellet the beads by centrifugation and
wash three times with 1 mL of wash buffer to remove unbound bait protein.

e Prey Protein Binding: a. Prepare yeast cell lysate by resuspending the cell pellet in lysis
buffer and disrupting the cells (e.g., by glass bead vortexing or sonication). b. Clarify the
lysate by centrifuging at 14,000 x g for 15 minutes at 4°C to pellet cell debris. c. Add 500 ug
to 1 mg of the clarified cell lysate to each of the bait-bound bead preparations. d. Incubate on
a rotating wheel for 2-4 hours at 4°C.

e Washing: a. Pellet the beads by centrifugation at 500 x g for 2 minutes at 4°C. b. Carefully
aspirate and discard the supernatant (this is the "flow-through" and can be saved for
analysis). c. Wash the beads five times with 1 mL of ice-cold wash buffer. With each wash,
resuspend the beads, incubate for 5 minutes on a rocker, and then pellet by centrifugation.
This step is critical to remove proteins that bind non-specifically to the beads or the bait
protein.

o Elution: a. After the final wash, aspirate the supernatant completely. b. Add 50 uL of elution
buffer (containing 10 mM reduced glutathione) to the beads. c. Incubate at room temperature
for 10 minutes, gently tapping the tube periodically to mix. d. Centrifuge at 1,000 x g for 5
minutes. e. Carefully transfer the supernatant, which contains the eluted proteins, to a fresh
tube. f. Add 50 pL of 2X SDS-PAGE sample buffer to the eluate.

e Analysis: a. Boil the eluted samples at 95-100°C for 5 minutes. b. Load the samples onto an
SDS-PAGE gel, along with a protein ladder and samples of the input lysate and flow-through
for comparison. c. After electrophoresis, the gel can be stained with Coomassie blue or silver
stain to visualize all proteins, or transferred to a membrane for Western blot analysis. d. For
Western blotting, probe the membrane with an antibody specific to a suspected interacting
protein to confirm the interaction. e. For discovery of novel interactors, the protein bands of
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interest can be excised from a Coomassie-stained gel and identified using mass
spectrometry.

Data Presentation

The results of a pull-down assay can be quantified to compare the binding of different prey
proteins or the effect of mutations. The table below presents hypothetical data from an
experiment comparing the interaction of a prey protein, "Interactor X," with wild-type (WT)
LAS17 and a mutant (Mut) LAS17.

_ _ Input (Interactor  Eluate Relative
Bait Protein Prey Lysate o
X) (Interactor X) Binding (%)

GST (Control) Yeast Lysate 100% 1.5% 15
GST-LAS17

Yeast Lysate 100% 45.2% 45.2
(WT)
GST-LAS17

Yeast Lysate 100% 12.8% 12.8
(Mut)
GST-LAS17

Buffer Only N/A 0.5% 0.5
(WT)

o Relative Binding (%) is calculated as the band intensity of Interactor X in the eluate
normalized to the band intensity in the input lysate, after subtracting the background from the
GST control.

This quantitative approach allows for a clear comparison of binding affinities under different
conditions.

Need Custom Synthesis?
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 To cite this document: BenchChem. [Application Notes and Protocols for LAS17-Based Pull-
Down Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10831071#protocol-for-las17-based-pull-down-
assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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